molecular formula C18H14N2O2 B10861630 Slu-PP-332

Slu-PP-332

Cat. No.: B10861630
M. Wt: 290.3 g/mol
InChI Key: RNZIMBFHRXYRLL-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SLU-PP-332 is a synthetic compound known for its potent activity as an estrogen receptor-related receptor (ERR) agonistThis compound primarily targets ERRα, ERRβ, and ERRγ, with the highest potency observed for ERRα .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SLU-PP-332 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of Intermediate A: This step involves the reaction of a substituted benzaldehyde with hydrazine hydrate under reflux conditions to form a hydrazone intermediate.

    Cyclization to Intermediate B: The hydrazone intermediate undergoes cyclization in the presence of a suitable acid catalyst to form a cyclic hydrazide.

    Final Coupling Reaction: The cyclic hydrazide is then coupled with a naphthalene derivative under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

SLU-PP-332 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings, with electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic reagents such as halogens and nucleophilic reagents like amines are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

SLU-PP-332 exerts its effects by acting as an agonist for estrogen receptor-related receptors (ERRs). These receptors are transcription factors that regulate genes involved in energy metabolism and mitochondrial function. The key mechanisms include:

Comparison with Similar Compounds

SLU-PP-332 is part of a class of compounds known as ERR agonists. Similar compounds include:

Uniqueness of this compound

This compound stands out due to its high potency for ERRα and its ability to induce a comprehensive exercise mimetic genetic program. Its effects on mitochondrial function and energy metabolism make it a promising candidate for further research and potential therapeutic applications .

Properties

IUPAC Name

4-hydroxy-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-17-9-7-15(8-10-17)18(22)20-19-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12,21H,(H,20,22)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZIMBFHRXYRLL-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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